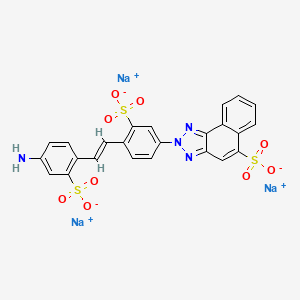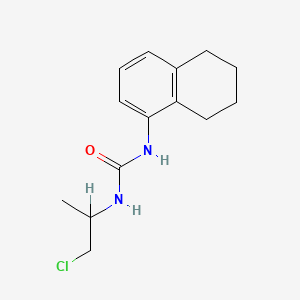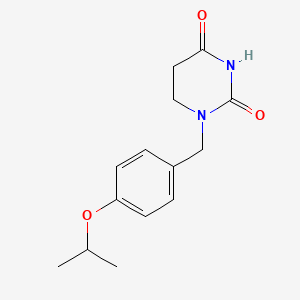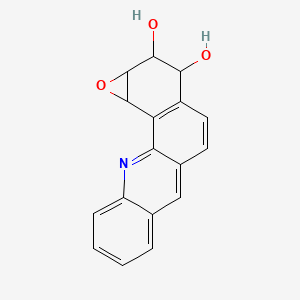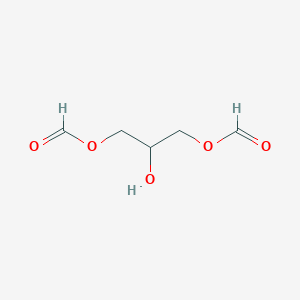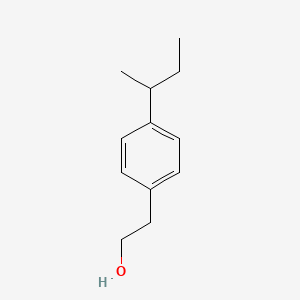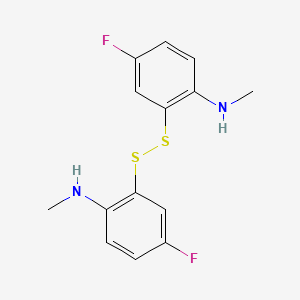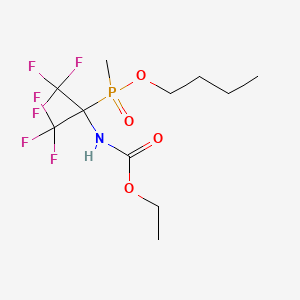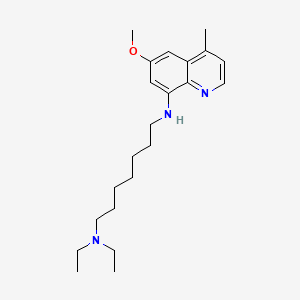
Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine is a complex organic compound with the molecular formula C22H35N3O It is characterized by the presence of a quinoline moiety, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The methoxy and methyl groups are introduced through subsequent methylation and methoxylation reactions.
The heptyl chain is then attached to the quinoline core via a nucleophilic substitution reaction, where the amino group of the heptyl chain reacts with the quinoline derivative. Finally, the diethylamine group is introduced through an alkylation reaction using diethylamine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine
- Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline moiety and the presence of a heptyl chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
68219-16-9 |
|---|---|
Formule moléculaire |
C22H35N3O |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)heptane-1,7-diamine |
InChI |
InChI=1S/C22H35N3O/c1-5-25(6-2)15-11-9-7-8-10-13-23-21-17-19(26-4)16-20-18(3)12-14-24-22(20)21/h12,14,16-17,23H,5-11,13,15H2,1-4H3 |
Clé InChI |
ZFEGQNGGNPZFFS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


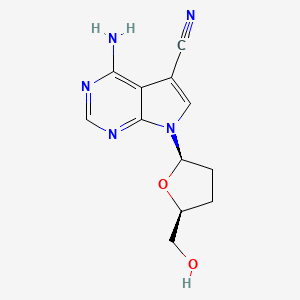
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide](/img/structure/B12793243.png)
